molecular formula C18H18N6O3 B3792204 methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Cat. No.: B3792204
M. Wt: 366.4 g/mol
InChI Key: IWKXDDWGTSEEBP-UHFFFAOYSA-N
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Description

The compound “methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a 1,2,3-triazole ring, a pyrazolo[1,5-a][1,4]diazepine ring, and a carboxylate ester .


Synthesis Analysis

The synthesis of similar 1,2,3-triazole derivatives has been reported in the literature . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,3-triazole derivatives has been confirmed by various spectroscopic techniques . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring . The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1,2,3-triazole derivatives include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar 1,2,3-triazole derivatives have been characterized by various spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .

Mechanism of Action

The mechanism of action of similar 1,2,3-triazole derivatives has been studied in the context of their inhibitory potential against carbonic anhydrase-II enzyme . Molecular docking studies suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Safety and Hazards

The safety of similar 1,2,3-triazole derivatives has been evaluated in the context of their cytotoxic activities . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on similar 1,2,3-triazole derivatives could involve further optimization of the synthesis process, exploration of other potential biological activities, and detailed investigation of their mechanism of action . The development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name

methyl 5-(3-phenyltriazole-4-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-27-18(26)15-10-14-12-22(8-5-9-23(14)20-15)17(25)16-11-19-21-24(16)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXDDWGTSEEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCN(CC2=C1)C(=O)C3=CN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

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